(4E)-1-(3,4-Dichlorophenyl)-4-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione
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Overview
Description
(4E)-1-(3,4-Dichlorophenyl)-4-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrazolidine-3,5-dione core with two distinct aromatic substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(3,4-Dichlorophenyl)-4-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione typically involves a multi-step process. The initial step often includes the preparation of the pyrazolidine-3,5-dione core, followed by the introduction of the aromatic substituents through various coupling reactions. Common reagents used in these reactions include dichlorobenzene derivatives, methoxyphenyl derivatives, and appropriate catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(3,4-Dichlorophenyl)-4-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its chemical properties.
Substitution: The aromatic rings in the compound can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
(4E)-1-(3,4-Dichlorophenyl)-4-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-1-(3,4-Dichlorophenyl)-4-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. This compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline Derivatives: Compounds like 2,3-dichloroaniline and 3,4-dichloroaniline share structural similarities with (4E)-1-(3,4-Dichlorophenyl)-4-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione.
Knoevenagel Condensation Products: Compounds formed through Knoevenagel condensation reactions also exhibit structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific combination of aromatic substituents and the pyrazolidine-3,5-dione core, which imparts distinct chemical and biological properties not commonly found in other similar compounds.
Properties
IUPAC Name |
(4E)-1-(3,4-dichlorophenyl)-4-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O4/c1-11(2)28-17-7-4-12(9-18(17)27-3)8-14-19(25)23-24(20(14)26)13-5-6-15(21)16(22)10-13/h4-11H,1-3H3,(H,23,25)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOMYAHUKPQTOP-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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